![molecular formula C19H15N3O2S B5782662 N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B5782662.png)
N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide is an organic compound that belongs to the class of aromatic carboxamides This compound is characterized by the presence of a naphthalene ring, a carbamoylphenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide typically involves the reaction of 2-aminobenzamide with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl and carbamothioyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted carbamoyl or carbamothioyl derivatives.
Scientific Research Applications
N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes or proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-carbamoylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
- N-(2-carbamoylphenyl)quinoline-3-carboxamide
- N-[(2-carbamoylphenyl)carbamothioyl]-4-methoxybenzamide
Uniqueness
N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to its specific combination of a naphthalene ring and carbamothioyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c20-17(23)15-9-3-4-11-16(15)21-19(25)22-18(24)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,20,23)(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFZGIQNGUKDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)acetamide](/img/structure/B5782593.png)
![4-fluoro-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5782601.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5782611.png)
![2,2,2-trifluoro-N-[[4-(pyridin-2-ylsulfamoyl)phenyl]carbamoyl]acetamide](/img/structure/B5782623.png)
![3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5782635.png)
![methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782653.png)
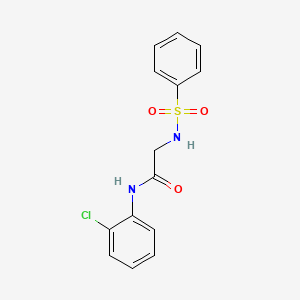
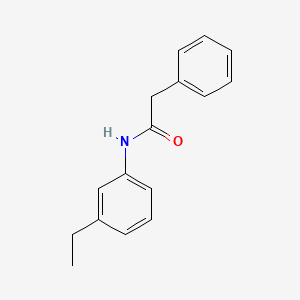
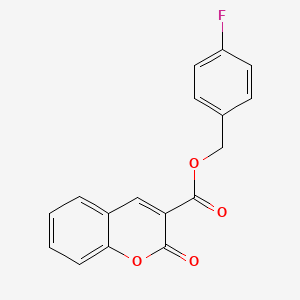
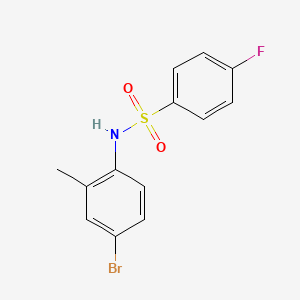
![3,5-dimethyl-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5782684.png)
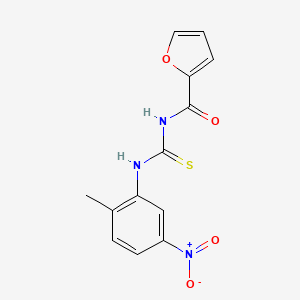
![N-[2-(METHYLSULFANYL)PHENYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B5782692.png)
![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)
